![molecular formula C19H20N2O2 B2928962 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide CAS No. 898423-69-3](/img/structure/B2928962.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide
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Description
The compound N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide and N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide are related to the compound you mentioned. They are used in scientific research due to their unique structure and properties .
Molecular Structure Analysis
The molecular structure of related compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate and Ethyl 3-[4-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)methylamino]-2-fluorophenyl]propanoate have been analyzed. They contain multiple bonds, aromatic bonds, and various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide and N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide have been analyzed. Information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to reactions that form new rings, particularly those containing nitrogen, which are prevalent in many pharmaceuticals .
Anticancer Agent Development
Derivatives of this compound have been explored for their potential as anticancer agents. The quinoline moiety, in particular, is a common feature in many compounds with anticancer activity .
Biological Activity Studies
The biological activities of quinolones, such as antibacterial, antifungal, and antiviral properties, make them valuable in drug research and development. This compound’s derivatives could be used to study these activities in various biological assays .
Immunostimulant Research
Compounds with a similar structure have been investigated for their immunostimulant properties. They could potentially enhance the immune response in conditions like viral infections, cancer, and autoimmune diseases .
Pharmacological Research
The compound can be used in pharmacological research to develop new drugs. Its structural features are beneficial for creating molecules that interact with various biological targets .
Chemical Biology Probes
As a chemical biology probe, this compound could help in understanding biological processes at the molecular level. It can be used to label or modify biological molecules, aiding in the study of their function and interaction .
Material Science Applications
The compound’s derivatives could be utilized in material science, particularly in the development of organic electronic materials due to their conductive properties .
Neurological Disorder Treatment Research
Research into treatments for neurological disorders could benefit from this compound. Its derivatives may impact neurotransmitter systems, which are often targeted in the treatment of these disorders .
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-7-16(8-6-13)19(23)20-17-10-9-15-4-3-11-21(14(2)22)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPJOKCVJUTMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide |
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